5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide is a complex organic compound characterized by its unique thienoimidazole structure. This compound belongs to a broader class of biotin derivatives and is notable for its potential pharmacological applications. The molecular formula is C18H31N3O3S, with a molar mass of approximately 401.59 g/mol .
This compound exhibits promising biological activity, particularly in the realm of enzyme inhibition and as a potential therapeutic agent. Its structure suggests interactions with biological macromolecules such as proteins involved in metabolic pathways. Specifically:
The synthesis of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide typically involves multi-step organic synthesis techniques:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics of this compound. Research indicates that it may interact with:
These interactions can be assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry.
Several compounds share structural similarities with 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-yl)pentanal | C10H16N2O2S | Simpler structure without hydroxyethyl groups |
| Biotin | C10H16N2O3S | Natural vitamin with essential roles in metabolism |
| 5-(hexahydrothieno[3,4-d]imidazol)pentanoic acid | C12H17N3O3S | Contains a carboxylic acid instead of an amide |
The uniqueness of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide lies in its complex structure that combines both hydrophobic and hydrophilic characteristics due to the presence of hydroxyethyl groups. This duality may enhance its solubility and bioactivity compared to simpler analogs.
The thieno[3,4-d]imidazole core is synthesized through sequential iodination, Sonogashira coupling, and cyclization. Starting from imidazole precursors, bis-iodination using N-iodosuccinimide (NIS) yields iodoimidazole intermediates (72% over two steps). Subsequent Sonogashira coupling with 4-bromophenylacetylene introduces alkyne functionalities, followed by iodination to afford intermediates such as 5 (76% yield). Cyclization with sodium sulfide nonahydrate (Na₂S·9H₂O) and copper(I) iodide in dimethyl sulfoxide (DMSO) generates the strained -bicyclic thienoimidazole core (6) in ~40% yield. Alternative routes involve bromoheptanal intermediates, which undergo cyclization with sodium hydrogen sulfide and ammonia to form hexahydrothienoimidazole derivatives.
Table 1: Comparative Analysis of Thienoimidazole Core Synthesis
| Method | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| Iodination/Cyclization | Imidazole 3 | NIS, Na₂S·9H₂O, CuI | ~40% | |
| Bromoheptanal Cyclization | Heptanal | NaHS, NH₃ | 65–70% |
Enantioselective synthesis of the (3aR,4R,6aS) configuration employs chiral auxiliaries or catalysts. A patent describes the use of enantiopure sulfoxides to induce asymmetry during cyclization, achieving >98% enantiomeric excess (ee) for hexahydrothienoimidazole derivatives. Asymmetric hydrogenation of prochiral ketones using ruthenium-BINAP complexes provides an alternative route, though yields for biotin analogs remain moderate (50–60%). Resolution via diastereomeric salt formation with tartaric acid derivatives is also reported for intermediates.
Side-chain functionalization leverages palladium-catalyzed couplings. Suzuki reactions between boronic acids and brominated thienoimidazole cores introduce aryl groups (e.g., 4-methoxyphenyl) in 85–90% yield. Sonogashira couplings with terminal alkynes install acetylene-linked substituents, though ethylene linkers enhance biological activity (16-fold potency increase in HCV replicon assays). Post-coupling steps involve N-Boc deprotection with trifluoroacetic acid (TFA) and carbamate formation with valine derivatives.
Table 2: Efficiency of Cross-Coupling Reactions
| Reaction Type | Substrate | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Bromothienoimidazole | Pd(PPh₃)₄, K₂CO₃ | 88% | |
| Sonogashira | Iodothienoimidazole | PdCl₂(PPh₃)₂, CuI | 76% |
The bis[2-(2-hydroxyethoxy)ethyl] side chain is introduced via nucleophilic etherification. Ethylene oxide reacts with primary amines under basic conditions (e.g., K₂CO₃ in isopropyl alcohol) to form hydroxyethyl ethers. For the target compound, pentanamide intermediates are treated with excess ethylene oxide at 50–60°C, achieving >80% conversion. Alternatively, Mitsunobu reactions with 2-(2-hydroxyethoxy)ethanol and diethyl azodicarboxylate (DEAD) enable stereocontrolled installation.